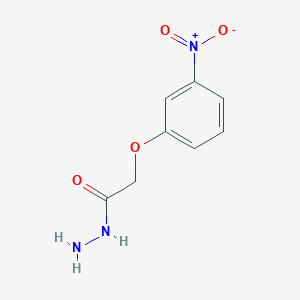
N-(2-aminoethyl)-2-hydroxybenzamide
Vue d'ensemble
Description
N-(2-aminoethyl)-2-hydroxybenzamide is an organic compound that features both an amine and a hydroxyl group attached to a benzamide structure
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by N-(2-aminoethyl)-2-hydroxybenzamide are currently unknown . It’s plausible that it could influence pathways related to amino acid metabolism or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . It’s plausible that it could have effects on cellular signaling or neurotransmission, given its structural similarity to certain amino acids and neurotransmitters.
Analyse Biochimique
Biochemical Properties
N-(2-aminoethyl)-2-hydroxybenzamide has been shown to interact with various enzymes and proteins, particularly those involved in the formation and maintenance of the extracellular matrix (ECM) . The compound’s interactions with these biomolecules can lead to significant morphological, biochemical, and biomechanical alterations in the ECM .
Cellular Effects
In terms of cellular effects, this compound has been observed to cause disruptions and irregularities in the ECM produced by vascular smooth muscle cells (VSMCs) . These changes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to make collagen type I more extractable, indicating potential enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to cause long-term effects on cellular function in both in vitro and in vivo studies . These effects include changes in the stiffness and brittleness of collagen, indicating alterations in the 3D organization associated with elasticity .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to dosage
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of the carboxylic acid group of 2-hydroxybenzoic acid, followed by nucleophilic attack by the amine group of ethylenediamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid derivatives.
Reduction: Formation of N-(2-aminoethyl)-2-hydroxybenzylamine.
Substitution: Formation of N-(2-substituted aminoethyl)-2-hydroxybenzamide derivatives.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for metal ion binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group.
N-(2-aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of a benzamide structure.
2-hydroxybenzylamine: Lacks the amide group but contains similar functional groups.
Uniqueness
N-(2-aminoethyl)-2-hydroxybenzamide is unique due to the presence of both an amine and a hydroxyl group attached to a benzamide structure. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile building block for the synthesis of more complex molecules.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPIALJMHRDNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3132030.png)





